molecular formula C9H10FNO B13532582 6-fluoro-5-methoxy-2,3-dihydro-1H-indole

6-fluoro-5-methoxy-2,3-dihydro-1H-indole

Katalognummer: B13532582
Molekulargewicht: 167.18 g/mol
InChI-Schlüssel: ZGQZJRVSELBZOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine and methoxy groups in this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyindole with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of the fluorine atom at the desired position on the indole ring .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-5-methoxy-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    5-Methoxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoroindole: Lacks the methoxy group, leading to variations in reactivity and applications.

    5-Fluoro-2,3-dihydro-1H-indole:

The uniqueness of this compound lies in the combined presence of both fluorine and methoxy groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H10FNO

Molekulargewicht

167.18 g/mol

IUPAC-Name

6-fluoro-5-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3

InChI-Schlüssel

ZGQZJRVSELBZOU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCN2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.